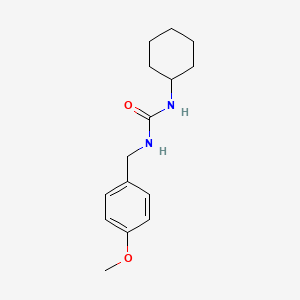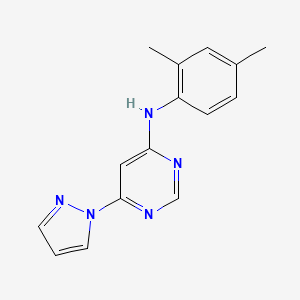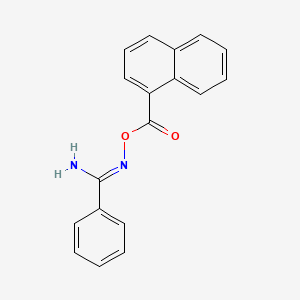![molecular formula C16H20N2O5 B5723082 2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as TBN or TBNON, and it is a yellow crystalline powder that is soluble in most organic solvents.
Mécanisme D'action
TBN's mechanism of action is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and cancer cell growth. TBN has also been shown to have antioxidant properties, which may contribute to its potential health benefits.
Biochemical and Physiological Effects:
Studies have shown that TBN has a number of biochemical and physiological effects. For example, TBN has been shown to reduce the production of inflammatory cytokines, which are proteins that play a role in the development of inflammation. TBN has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TBN in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, TBN's solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, TBN's mechanism of action is not yet fully understood, which can make it challenging to design experiments that accurately measure its effects.
Orientations Futures
There are several future directions for research on TBN. One potential area of study is the development of TBN-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand TBN's mechanism of action and how it interacts with other molecules in the body. Finally, TBN's potential applications in agriculture as a pesticide and herbicide warrant further investigation.
Méthodes De Synthèse
The synthesis of TBN involves a multi-step process that begins with the reaction of piperidine with acetic anhydride to form N-acetyl-4-piperidinone. This intermediate is then reacted with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-4-piperidinone. Finally, the product is treated with 2,2,6,6-tetramethyl-4-piperidinol to yield TBN.
Applications De Recherche Scientifique
The unique chemical properties of TBN make it an ideal candidate for various scientific research applications. One of the primary applications of TBN is in the field of medicine, where it has been shown to have potential as an anti-inflammatory and anti-cancer agent. TBN has also been studied for its potential use in agriculture as a pesticide and herbicide.
Propriétés
IUPAC Name |
(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-15(2)9-13(19)10-16(3,4)18(15)23-14(20)11-5-7-12(8-6-11)17(21)22/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUQVSRBNFNAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)

![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)

![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)

![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
